Amlodipine benzoate

説明

See also: Amlodipine (has active moiety).

作用機序

Target of Action

Amlodipine benzoate primarily targets the L-type calcium channels located in the vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the influx of calcium ions, which is a key process in muscle contraction. By targeting these channels, this compound can effectively control the contraction of the muscles, thereby influencing blood pressure and heart rate .

Mode of Action

this compound interacts with its targets by inhibiting the transmembrane influx of calcium ions into the vascular smooth muscle and cardiac muscle . This inhibition results in the relaxation of the muscles, leading to peripheral arterial vasodilation . The vasodilation reduces peripheral vascular resistance, which in turn lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction and neurotransmission . The disruption of calcium ion flow leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

this compound exhibits good absorption and is well-distributed in the body . It undergoes hepatic metabolism, with about 90% of the drug being converted to inactive metabolites . The elimination half-life of this compound is between 30 to 50 hours, allowing for once-daily dosing . Its bioavailability is influenced by factors such as the rate of absorption, distribution, metabolism, and excretion (ADME properties) .

Result of Action

The molecular effect of this compound’s action is the inhibition of calcium ion influx into the muscle cells, leading to muscle relaxation . On a cellular level, this results in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure . These effects make this compound effective in the treatment of conditions like hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to the degradation of the drug, affecting its potency . Additionally, the physiological environment, such as the pH level, can impact the drug’s release and absorption . Therefore, understanding these factors is crucial for optimizing the therapeutic use of this compound.

生物活性

Amlodipine benzoate is a calcium channel blocker primarily used in the management of hypertension and angina. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Pharmacodynamics

This compound exhibits its pharmacological effects primarily through the inhibition of calcium influx across cell membranes, particularly in vascular smooth muscle and cardiac muscle cells. This action leads to:

- Vasodilation : Amlodipine induces relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and reduced blood pressure. This effect is sustained over a 24-hour period with once-daily dosing .

- Electrophysiologic Stability : The drug does not significantly affect sinoatrial (SA) nodal function or atrioventricular (AV) conduction, making it a safe option for patients with concurrent heart conditions .

Amlodipine selectively binds to dihydropyridine binding sites on L-type calcium channels, leading to:

- Reduced Afterload : By dilating peripheral arterioles, it lowers the workload on the heart without causing reflex tachycardia .

- Improved Myocardial Oxygen Supply : The drug helps balance oxygen supply and demand by decreasing myocardial workload, which is beneficial in angina management .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : It is well absorbed with a bioavailability of 64-90%, reaching peak plasma concentrations within 6-12 hours post-administration .

- Distribution : Amlodipine has a large volume of distribution (21 L/kg) and is approximately 93% bound to plasma proteins .

- Metabolism : The drug undergoes extensive hepatic metabolism, yielding inactive metabolites that are primarily excreted via urine .

Hypertension Management

This compound is commonly prescribed for hypertension. In a clinical study involving hypertensive patients, long-term administration was shown to maintain effective blood pressure control without significant adverse effects on heart rate or electrocardiographic parameters .

Angina Treatment

In patients with chronic stable angina, amlodipine effectively reduces the frequency of angina attacks and improves exercise tolerance. A notable case involved a 5-year-old patient whose hypertension was managed successfully with amlodipine after inadequate response to other medications like nifedipine and captopril .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 64-90% |

| Peak Plasma Concentration | 6-12 hours |

| Volume of Distribution | 21 L/kg |

| Protein Binding | ~93% |

| Metabolism | Hepatic (90% inactive metabolites) |

Table 2: Clinical Efficacy in Hypertension

| Study Reference | Patient Population | Treatment Duration | Outcome |

|---|---|---|---|

| Hypertensive Patients | Long-term | Sustained BP reduction | |

| Children with Hypertension | Variable | Effective control post-switch |

Research Findings

Recent studies have explored the neuroprotective effects of amlodipine and its derivatives. For instance, amlodipine besylate has shown promise in reducing oxidative stress in neuronal cells, suggesting potential applications beyond cardiovascular diseases . Additionally, comparative studies between different salts of amlodipine indicate that formulations such as amlodipine camsylate exhibit similar pharmacokinetic profiles while potentially offering enhanced solubility and bioavailability .

科学的研究の応用

Pharmacological Profile

Amlodipine benzoate functions by inhibiting calcium ion influx across cell membranes, which leads to vasodilation and a decrease in blood pressure. This mechanism is particularly effective in vascular smooth muscle cells compared to cardiac muscle cells, making it a preferred choice for treating cardiovascular conditions .

Primary Clinical Applications

Hypertension Management:

- This compound is widely prescribed for the treatment of hypertension. It effectively lowers blood pressure, thereby reducing the risk of cardiovascular events such as strokes and myocardial infarctions. The drug can be used alone or in combination with other antihypertensive agents .

Angina Pectoris:

- It is indicated for the treatment of chronic stable angina and vasospastic angina (Prinzmetal's angina). Amlodipine helps alleviate symptoms by improving blood flow to the heart muscle .

Coronary Artery Disease:

- The drug is also utilized in patients with angiographically documented coronary artery disease to reduce hospitalization for angina and the need for coronary revascularization procedures .

Emerging Therapeutic Roles

Recent studies have uncovered additional therapeutic potentials of this compound:

Antioxidant Properties:

- Research indicates that amlodipine possesses antioxidant activity, which may contribute to its neuroprotective effects in conditions such as stroke and neurodegenerative diseases .

Cancer Treatment:

- Amlodipine has been investigated for its role in cancer therapy, specifically in leukemia and breast cancer. Its ability to induce apoptosis in cancer cells makes it a candidate for combination therapies .

Formulations and Delivery Methods

The formulation of this compound is crucial for optimizing its therapeutic efficacy. Various dosage forms have been developed:

| Formulation Type | Description |

|---|---|

| Tablets | Fast-dissolving, floating tablets, bilayer tablets combined with other drugs |

| Capsules | Used for sustained release formulations |

| Transdermal Patches | Designed for prolonged delivery and improved patient compliance |

| Liposomal Formulations | Enhance bioavailability and reduce side effects |

| Oral Suspensions | Useful for pediatric patients, allowing flexible dosing |

These formulations aim to improve stability, bioavailability, and patient adherence while minimizing adverse effects .

Case Studies and Clinical Trials

Several clinical trials have evaluated the effectiveness and safety of this compound:

- A study comparing the pharmacokinetics of this compound versus its besylate form found no significant differences in bioavailability or therapeutic effects, supporting the interchangeability of these formulations .

- Pediatric studies are ongoing to assess the safety and efficacy of this compound oral suspension in children under six years old, highlighting its expanding use in younger populations .

特性

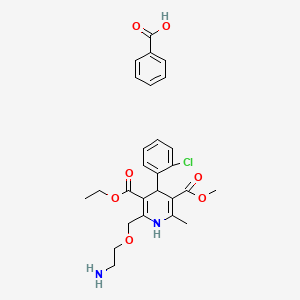

IUPAC Name |

benzoic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCEXXEUXIPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239916-29-0 | |

| Record name | Amlodipine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239916290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。